molecular formula C22H30O B10799563 (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

Cat. No.: B10799563
M. Wt: 310.5 g/mol
InChI Key: ITYURVXIFIQGDB-LADQHVHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C22H30O/c1-5-22(23)11-9-19-20-15(3)13-16-12-14(2)6-7-17(16)18(20)8-10-21(19,22)4/h1,15,18-20,23H,2,6-13H2,3-4H3/t15-,18-,19+,20-,21+,22+/m1/s1

InChI Key

ITYURVXIFIQGDB-LADQHVHVSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CCC(=C)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O

Canonical SMILES

CC1CC2=C(CCC(=C)C2)C3C1C4CCC(C4(CC3)C)(C#C)O

Origin of Product

United States

Preparation Methods

The synthetic route for ERA63 involves the introduction of a methylene group at the 3-position and a methyl group at the 7α-position of the steroidal backbone. The reaction conditions typically involve the use of strong bases and specific catalysts to achieve the desired substitutions. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ERA63 undergoes several types of chemical reactions, including:

    Oxidation: ERA63 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the double bonds and other functional groups in ERA63.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroidal backbone.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

ERA63 exerts its effects by selectively binding to the estrogen receptor alpha (ERα). Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation modulates various biological pathways, including those involved in inflammation and immune response . The molecular targets and pathways involved include the modulation of cytokine production and the suppression of inflammatory mediators .

Comparison with Similar Compounds

ERA63 is similar to other synthetic estrogens, such as:

    16α-LE2: Another synthetic estrogen with similar estrogenic properties.

    ERA-45: A compound with similar structural features and estrogenic activity.

    GTx-758: A selective estrogen receptor modulator with different therapeutic applications.

    Methylpiperidinopyrazole: A compound with selective estrogen receptor activity.

    Propylpyrazoletriol: Another selective estrogen receptor modulator.

What sets ERA63 apart is its specific structural modifications, which confer unique binding properties and biological effects .

Biological Activity

The compound (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is a synthetic derivative of steroid hormones with potential therapeutic applications. Its structure suggests significant biological activity related to hormonal modulation and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and findings.

PropertyValue
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
XLogP3 2.2
Topological Polar Surface Area 60.7

The biological activity of this compound is primarily linked to its ability to modulate the immune response and influence metabolic pathways. Key mechanisms include:

  • NF-kB Regulation : The compound has been shown to inhibit NF-kB activation. NF-kB is a transcription factor that plays a crucial role in regulating immune response and inflammation .
  • Treg Cell Modulation : It enhances the production of regulatory T cells (Treg), which are essential for maintaining immune tolerance and preventing autoimmune diseases .
  • Glucose Metabolism Improvement : In models of type 2 diabetes, moderate inhibition of NF-kB has been associated with improved glucose tolerance .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by modulating cytokine production. Studies indicate that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and interferon-gamma .

Immunomodulatory Effects

The enhancement of Treg cell populations suggests potential applications in autoimmune diseases and organ transplantation. By promoting Treg cells' activity, the compound may help prevent tissue rejection and manage autoimmune conditions .

Antidiabetic Properties

Research indicates that the compound may improve insulin sensitivity and glucose metabolism in diabetic models. This effect is attributed to its action on inflammatory pathways that are often dysregulated in diabetes .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Rheumatoid Arthritis : In a controlled trial involving animal models of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage compared to controls .
  • Diabetes Management Study : A study demonstrated that mice treated with the compound showed a significant reduction in blood glucose levels and improved insulin sensitivity over a four-week period .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth by modulating immune responses and reducing inflammation in tumor microenvironments .

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